Cas no 1851566-28-3 (3-chloro-2-methyl-1H-pyridine-4-thione)

3-chloro-2-methyl-1H-pyridine-4-thione 化学的及び物理的性質
名前と識別子
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- 1851566-28-3
- SCHEMBL18320485
- EN300-5107072
- CC1=NC=CC(S)=C1Cl
- 3-chloro-2-methylpyridine-4-thiol
- 3-chloro-2-methyl-1H-pyridine-4-thione
-
- インチ: 1S/C6H6ClNS/c1-4-6(7)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)
- InChIKey: QSHVQUKWGCVIAE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C=CNC=1C)=S
計算された属性
- せいみつぶんしりょう: 158.9909481g/mol
- どういたいしつりょう: 158.9909481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-chloro-2-methyl-1H-pyridine-4-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5107072-0.05g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
1PlusChem | 1P028YNR-5g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 5g |
$3851.00 | 2024-06-18 | |
1PlusChem | 1P028YNR-500mg |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 500mg |
$1081.00 | 2024-06-18 | |
Enamine | EN300-5107072-0.25g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
Enamine | EN300-5107072-1.0g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 | |
Enamine | EN300-5107072-2.5g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
1PlusChem | 1P028YNR-2.5g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 2.5g |
$2622.00 | 2024-06-18 | |
1PlusChem | 1P028YNR-100mg |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 100mg |
$515.00 | 2024-06-18 | |
1PlusChem | 1P028YNR-50mg |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95% | 50mg |
$354.00 | 2024-06-18 | |
Enamine | EN300-5107072-0.1g |
3-chloro-2-methylpyridine-4-thiol |
1851566-28-3 | 95.0% | 0.1g |
$366.0 | 2025-03-15 |
3-chloro-2-methyl-1H-pyridine-4-thione 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
3-chloro-2-methyl-1H-pyridine-4-thioneに関する追加情報
3-Chloro-2-Methyl-1H-Pyridine-4-Thione
The compound 3-chloro-2-methyl-1H-pyridine-4-thione (CAS No. 1851566-28-3) is a heterocyclic sulfur-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of pyridine thiones, which are derivatives of pyridine where one of the nitrogen atoms is replaced by a sulfur atom, forming a thione group. The presence of the thione group, along with the chloro and methyl substituents, imparts distinctive electronic and structural characteristics to this molecule.
Recent studies have highlighted the importance of pyridine thiones in medicinal chemistry, particularly as potential candidates for drug development. The thione group in such compounds is known to exhibit versatile reactivity, making them valuable intermediates in organic synthesis. For instance, researchers have explored the use of 3-chloro-2-methyl-1H-pyridine-4-thione as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. These findings underscore the compound's potential role in the development of novel therapeutic agents.
In addition to its medicinal applications, 3-chloro-2-methyl-1H-pyridine-4-thione has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its consideration as a ligand in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. These materials hold promise for applications in catalysis, gas storage, and sensing technologies.
From a synthetic standpoint, the preparation of 3-chloro-2-methyl-1H-pyridine-4-thione involves a series of well-established organic transformations. The synthesis typically begins with the chlorination of a suitable pyridine derivative, followed by methylation and subsequent thionation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing demand for sustainable chemical processes.
The structural features of 3-chloro-2-methyl-1H-pyridine-4-thione also make it an interesting subject for theoretical studies. Computational chemistry techniques have been employed to investigate the electronic structure and reactivity of this compound. These studies have provided valuable insights into the compound's π-conjugation patterns and its ability to participate in various chemical reactions, such as nucleophilic additions and cycloadditions.
Furthermore, the compound's stability under different conditions has been a topic of recent research. Studies have shown that 3-chloro-2-methyl-1H-pyridine-4-thione exhibits good thermal stability and resistance to oxidation under mild conditions, making it suitable for use in diverse chemical environments.
In summary, 3-chloro-2-methyl-1H-pyridine-4-thione is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application studies, position it as a valuable tool in both academic research and industrial development.
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